3-(aminomethyl)-1-phenylpyridin-2(1H)-one
Overview
Description
3-(aminomethyl)-1-phenylpyridin-2(1H)-one is a chemical compound with a unique structure that combines a pyridine ring with an aminomethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-1-phenylpyridin-2(1H)-one typically involves the reaction of 3-cyanopyridine with a phenylmagnesium bromide reagent, followed by catalytic hydrogenation in the presence of a suitable catalyst such as Raney nickel. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include ethanol or methanol
Catalyst: Raney nickel or palladium on carbon
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-1-phenylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted pyridines or phenyl derivatives
Scientific Research Applications
3-(aminomethyl)-1-phenylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-1-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)pyridine: Lacks the phenyl group, making it less hydrophobic.
1-phenylpyridin-2(1H)-one: Lacks the aminomethyl group, reducing its ability to form hydrogen bonds.
3-(aminomethyl)-1-phenylpyridine: Similar structure but lacks the ketone functionality.
Uniqueness
3-(aminomethyl)-1-phenylpyridin-2(1H)-one is unique due to the presence of both the aminomethyl and phenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(aminomethyl)-1-phenylpyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-10-5-4-8-14(12(10)15)11-6-2-1-3-7-11/h1-8H,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMNNWBEIFRQDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C(C2=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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